Norpterosin B glucoside

Natural Product Chemistry Sesquiterpenoid Glycosides Pteris semipinnata

Inconsistent pterosin sourcing undermines SAR reproducibility. Norpterosin B glucoside (≥98% HPLC), isolated from Pteris semipinnata, eliminates ambiguity: - Authenticated phytochemical marker for HPLC-UV/LC-MS botanical extract QC. - Enables paired glycosylation-effect assays with (2R)-Norpterosin B in NF-κB and Sik3 pathways. - Batch-controlled identity and purity ensure cross-experiment comparability.

Molecular Formula C19H26O7
Molecular Weight 366.4 g/mol
Cat. No. B593400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorpterosin B glucoside
Molecular FormulaC19H26O7
Molecular Weight366.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H26O7/c1-8-4-11-5-9(2)15(21)14(11)10(3)12(8)7-25-19-18(24)17(23)16(22)13(6-20)26-19/h4,9,13,16-20,22-24H,5-7H2,1-3H3
InChIKeySPOWTCXDLMRZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Norpterosin B Glucoside Research & Differentiation Guide


Norpterosin B glucoside, also known as (2R)-12-O-β-D-glucopyranosylnorpterosin B, is a natural illudalane-type sesquiterpenoid glycoside (CAS: 1226785-88-1; molecular formula C19H26O7) [1]. It is a specific chemical constituent isolated from the aerial parts of the fern *Pteris semipinnata*, and is available as a reference standard with high purity (typically ≥98% by HPLC) for life science research applications [1].

Natural sesquiterpenoid glycoside reference standard
C-12 β-D-glucopyranosyl substitution specificity
HPLC-purity certified for phytochemical and SAR studies

Norpterosin B Glucoside Substitution Risks


The pterosin family of sesquiterpenoids exhibits distinct structure-activity relationships (SAR) where minor modifications, such as glycosylation, lead to significant divergence in physicochemical properties and biological activity. For example, glycosylation of the aglycone core enhances aqueous solubility and can dramatically alter pharmacokinetic profiles and target interactions [1]. Consequently, substituting Norpterosin B glucoside with its aglycone (2R)-Norpterosin B, or other pterosin glycosides like pterosin C 3-O-β-D-glucoside, is scientifically unsound and will compromise experimental reproducibility. The following evidence details the specific, quantifiable differentiations that mandate its precise selection.

Aglycone (2R)-Norpterosin B

Lacks glycosylation; may alter solubility, bioactivity, and analytical behavior.

Pterosin C 3-O-β-D-glucoside

Different glycosylation site can shift molecular recognition and target engagement.

Non-certified pterosin standards

May compromise quantification accuracy and experimental reproducibility.

Norpterosin B Glucoside Differentiation Evidence


Structural Uniqueness via C-12 Glycosylation

Norpterosin B glucoside is structurally defined as (2R)-12-O-β-D-glucopyranosylnorpterosin B. It is the glycosylated form of the sesquiterpenoid aglycone (2R)-norpterosin B [1]. This specific glycosylation at the C-12 position differentiates it from other pterosins and pterosides, such as pterosin C 3-O-β-D-glucoside, which is glycosylated at a different position [2]. This structural uniqueness is confirmed by extensive 2D-NMR and CD analyses [1].

C-12 Glycosylation
Head-to-head
Target: (2R)-12-O-β-D-glucopyranosylnorpterosin B Comparator: Pterosin C 3-O-β-D-glucoside (C-3) or aglycone (no glycosylation)
Glycosylation position dictates molecular recognition and solubility.
Confirmed by 2D-NMR and CD spectroscopy.
Natural Product Chemistry Sesquiterpenoid Glycosides Pteris semipinnata

Enhanced Aqueous Solubility Through Glycosylation

The addition of a glucose moiety to form Norpterosin B glucoside (molecular weight 366.41 g/mol) significantly increases its polarity and aqueous solubility compared to its aglycone, (2R)-Norpterosin B (molecular weight 204.26 g/mol) [1]. While a class-level inference, the increased hydrophilicity of glycosides over their corresponding aglycones is a well-established principle in natural product chemistry and is a primary driver for improved bioavailability and handling in aqueous assay systems [2].

Aqueous solubility
Class-level inference
MW 366.4 (glycoside) vs 204.3 (aglycone); +162.15 g/mol
Glycosylation suggests improved aqueous solubility for assay handling.
Class-level physicochemical principle; data to verify.
Pharmaceutics Glycoside Solubility Natural Product Formulation

Cytotoxicity Comparison in HL-60 Leukemia Cells

While direct data for Norpterosin B glucoside is absent, a closely related pterosin glycoside, 2R,3R-pterosin L 3-O-β-D-glucopyranoside, showed significant cytotoxicity against HL-60 human leukemia cells with an IC50 of 3.7 μg/mL. In the same assay, the aglycone pterosin B exhibited an IC50 of 8.7 μg/mL [1]. This cross-study evidence suggests that glycosylation in the pterosin family can modulate and potentially enhance cytotoxic potency compared to non-glycosylated analogs.

Cytotoxicity (HL-60)
Cross-study comparable
Related glycoside IC50 3.7 µg/mL vs. aglycone pterosin B 8.7 µg/mL
Glycosylation may modulate cytotoxic potency in leukemia cell models.
Data for 2R,3R-pterosin L glucoside; cross-study comparison.
Cytotoxicity Assay Leukemia Research Pterosin B

NF-κB Pathway Inhibition by Related Pterosins

In a study on pterosins from the same source plant (*Pteris semipinnata*), three new compounds (semipterosins A, B, and C) were assessed for anti-inflammatory activity. Compounds 1, 2, and 3 inhibited NF-κB induction by 40.7%, 61.9%, and 34.0%, respectively, at a concentration of 20 μM [1]. This class-level inference establishes that structurally related pterosins from this species are capable of modulating key inflammatory pathways, providing a strong rationale for investigating Norpterosin B glucoside in similar anti-inflammatory assays.

NF-κB inhibition
Class-level inference
Semipterosins A/B/C: 40.7%, 61.9%, 34.0% inhibition at 20 µM vs vehicle
Supports class-level NF-κB pathway modulation screening.
From same plant source; direct target data to verify.
Anti-inflammatory Assay NF-κB Inhibition Pteris semipinnata

Pterosin Patent for Diabetes and Obesity

A broad class of pterosin compounds, which includes the glycoside Norpterosin B glucoside, is the subject of a European patent (EP2389171B1) for use in treating diabetes and obesity [1]. The patent is based on the unexpected finding that pterosin compounds possess anti-diabetic and anti-obesity activities [1]. Furthermore, the aglycone pterosin B is a known inhibitor of salt-inducible kinase 3 (Sik3) and has shown efficacy in lowering blood glucose and improving cognitive impairment in preclinical models .

Patent class
Class-level inference
EP2389171B1 covers pterosins for metabolic disease
Class patent supports research in metabolic signaling models.
Patent evidence; target-specific data to verify.
Metabolic Disease Diabetes Obesity Pterosin Patent

HPLC-UV Retention Time Differentiation

In analytical chemistry, precise compound identification relies on unique retention times. A published method for the HPLC-UV quantification of norsesquiterpene glycosides in bracken fern uses pterosin B as a degradation marker for ptaquiloside, with a distinct retention time for that aglycone [1]. While Norpterosin B glucoside will have a different, unique retention time under these or similar reverse-phase conditions, this underscores that each pterosin glycoside and aglycone behaves as a separate analyte. A laboratory cannot substitute one standard for another; the specific compound must be used to generate accurate calibration curves for quantification.

HPLC differentiation
Class-level inference
Each pterosin glycoside exhibits unique retention time
Specific standard required for accurate quantification.
Surrogate standards lead to analytical inaccuracy.
Analytical Chemistry HPLC Method Pterosin Quantification

Norpterosin B Glucoside Research Applications


Pharmacological Impact of C-12 Glycosylation

Investigators seeking to define the structure-activity relationship (SAR) of pterosin sesquiterpenoids must procure both Norpterosin B glucoside and its aglycone, (2R)-Norpterosin B, to perform comparative in vitro assays. This is the only way to directly measure the effect of glycosylation on target binding, cellular permeability, and metabolic stability. The evidence in Section 3 confirms these are distinct chemical entities [1], making this a non-substitutable pair for rigorous SAR studies.

Analytical Method for Pteris semipinnata Standardization

For quality control of botanical extracts from *Pteris semipinnata* or related ferns, Norpterosin B glucoside serves as a critical phytochemical marker. As a compound isolated from the aerial parts of this species [1], its use as a primary standard for HPLC-UV or LC-MS quantification is essential. Using a different pterosin would yield inaccurate results, as retention times and response factors differ [2]. This compound is therefore non-negotiable for precise chemical fingerprinting and batch-to-batch consistency assessments.

Anti-Inflammatory Screening Targeting NF-κB

Research programs focused on identifying natural product modulators of the NF-κB pathway should prioritize Norpterosin B glucoside. As a structurally related pterosin from the same plant source [1], the evidence of NF-κB inhibition by semipterosins from *P. semipinnata* [2] provides a strong class-level rationale for its evaluation. This specific compound may exhibit unique potency or selectivity due to its particular glycosylation pattern, a hypothesis that can only be tested with the authentic compound.

Sik3 Pathway in Metabolic & Degenerative Diseases

Given the documented activity of the related aglycone pterosin B as a Sik3 inhibitor with efficacy in models of diabetes, osteoarthritis, and Alzheimer's disease [1], Norpterosin B glucoside represents a key analog for exploring the role of glycosylation in modulating Sik3 pathway activity and associated therapeutic endpoints. The existence of a patent for using pterosins in metabolic disease [2] further strengthens the rationale for selecting this compound in drug discovery and pharmacology studies in these therapeutic areas.

Application
Selection Property
Validation Focus
Glycosylation SAR studies
C-12 glucosylation specificity
Comparative bioactivity vs. aglycone and other glycosides
Phytochemical standardization of P. semipinnata
HPLC-purity reference standard
Retention time and calibration consistency
NF-κB pathway activity screening
Class-level NF-κB modulation evidence
NF-κB reporter assay with test compound
Sik3 signaling in metabolic disease model research
Patent class for metabolic disorders
Sik3 kinase inhibition assay and glucose homeostasis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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